5-bromo-1,1-difluoro-2,3-dihydro-1H-indene
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Overview
Description
5-bromo-1,1-difluoro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry. This compound, in particular, features a bromine atom and two fluorine atoms, which can significantly influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene can be achieved through various synthetic routes. One common method involves the bromination of 1,1-difluoro-2,3-dihydro-1H-indene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indene derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
5-bromo-1,1-difluoro-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene depends on its specific application and the molecular targets involved. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. These atoms can enhance the compound’s ability to form hydrogen bonds, interact with enzymes, and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,2-difluoro-2,3-dihydro-1H-indene
- 5-bromo-3,3-difluoro-2,3-dihydro-1H-indene
- 5-bromo-1-methylene-2,3-dihydro-1H-indene
Uniqueness
5-bromo-1,1-difluoro-2,3-dihydro-1H-indene is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This unique structure allows for selective reactions and the formation of specific derivatives that may not be achievable with other similar compounds.
Properties
CAS No. |
1171916-82-7 |
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Molecular Formula |
C9H7BrF2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
6-bromo-3,3-difluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2 |
InChI Key |
WXLDNJUQEYUTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(F)F |
Purity |
95 |
Origin of Product |
United States |
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